molecular formula C11H10FNO3 B2374898 p-Fluoro-alpha-acetamidocinnamic Acid CAS No. 111649-72-0; 135-51-3

p-Fluoro-alpha-acetamidocinnamic Acid

Cat. No.: B2374898
CAS No.: 111649-72-0; 135-51-3
M. Wt: 223.203
InChI Key: PYGHVJGHLGZANA-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Fluoro-alpha-acetamidocinnamic Acid typically involves the reaction of 4-fluorobenzaldehyde with acetamide in the presence of a base to form the corresponding cinnamic acid derivative . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The process would involve similar reaction conditions but with larger quantities of reactants and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: p-Fluoro-alpha-acetamidocinnamic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

p-Fluoro-alpha-acetamidocinnamic Acid has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of p-Fluoro-alpha-acetamidocinnamic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects . For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

  • p-Fluorocinnamic Acid
  • p-Acetamidocinnamic Acid
  • p-Fluoro-alpha-acetamidocinnamic Acid Derivatives

Comparison: this compound is unique due to the presence of both fluorine and acetamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

CAS No.

111649-72-0; 135-51-3

Molecular Formula

C11H10FNO3

Molecular Weight

223.203

IUPAC Name

(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6-

InChI Key

PYGHVJGHLGZANA-POHAHGRESA-N

SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O

solubility

not available

Origin of Product

United States

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